Cobalt nitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);dinitrate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2NO3/c;2*2-1(3)4/q+2;2*-1 | |
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InChI Key |
UFMZWBIQTDUYBN-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
Co(NO3)2, CoN2O6 | |
| Record name | COBALT(II) NITRATE | |
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| Record name | cobalt(II) nitrate | |
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Related CAS |
10026-22-9 (hexahydrate), 10553-73-8 (dodecahydrate), 14690-59-6 (dihydrate), 24606-35-7 (tetrahydrate), 54264-08-3 (nonahydrate), 56767-13-6 (trihydrate), 22541-53-3 (Parent) | |
| Record name | Cobaltous nitrate | |
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DSSTOX Substance ID |
DTXSID9064970 | |
| Record name | Cobalt(II) nitrate | |
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Molecular Weight |
182.94 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cobalt nitrate is an odorless red solid. Sinks and mixes with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Pale red solid; [Merck Index] Red crystals, soluble in water; [MSDSonline], PALE RED POWDER. | |
| Record name | COBALT NITRATE | |
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| Record name | Nitric acid, cobalt(2+) salt (2:1) | |
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| Record name | Cobaltous nitrate | |
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| Record name | COBALT(II) NITRATE | |
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Solubility |
Solubility: 97.929 lb/100 lb water at 70 °F /Cobaltous nitrate hexahydrate/, Water solubility: >669.6 g/L at 20 °C /Cobaltous nitrate hexahydrate/, Soluble in water, Solubility in water: soluble | |
| Record name | Cobaltous nitrate | |
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| Record name | COBALT(II) NITRATE | |
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Density |
1.54 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.49 g/cu cm, 2.49 g/cm³ | |
| Record name | COBALT NITRATE | |
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| Record name | Cobaltous nitrate | |
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| Record name | COBALT(II) NITRATE | |
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Color/Form |
Pale red powder, Red crystals | |
CAS No. |
10141-05-6, 14216-74-1 | |
| Record name | COBALT NITRATE | |
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| Record name | Cobaltous nitrate | |
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| Record name | Nitric acid, cobalt(2+) salt (2:1) | |
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| Record name | Cobalt dinitrate | |
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| Record name | COBALTOUS NITRATE | |
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| Record name | COBALT(II) NITRATE | |
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Melting Point |
131 °F (USCG, 1999), Decomposes at 100-105 °C, MP: 55-56 °C (loses three H2O at 55 °C); liquid becomes green and decomposes to the oxide above 74 °C; soluble in water 1338 g/L at 0 °C, 2170 g/L at 80 °C); soluble in acetone and most organic solvents; slightly soluble in ammonium hydroxide /Cobaltous nitrate hexahydrate/ | |
| Record name | COBALT NITRATE | |
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Synthetic Methodologies and Fabrication Approaches Utilizing Cobalt Nitrate
Gas-Phase and Thermal Decomposition Approaches
Spray Pyrolysis Techniques for Thin Films and Powders
Spray pyrolysis is a cost-effective and scalable method for depositing thin films and producing powders, with cobalt nitrate (B79036) being a frequently utilized precursor. google.comrsc.org This technique involves spraying a precursor solution onto a heated substrate, where the components react to form the desired chemical compound. rsc.org
Thin Films: Cobalt oxide (Co₃O₄) thin films have been successfully deposited using spray pyrolysis from aqueous solutions of cobalt nitrate. epj.orgresearchgate.net Studies have shown that the choice of precursor solution significantly impacts the properties of the resulting thin films. For instance, Co₃O₄ films prepared with this compound exhibit a polycrystalline nature with a preferred crystal orientation along the (311) plane. epj.orgresearchgate.netresearchgate.net
A comparative study involving different cobalt precursors (this compound, cobalt acetate (B1210297), and cobalt chloride) in spray pyrolysis for Co₃O₄ thin films revealed distinct characteristics:
| Precursor Type | Crystallite Size Trend | Surface Roughness (nm) | Electrical Resistivity (Ω·cm) | Optical Band Gap (eV) |
| This compound | Decreases epj.org | 15.29 epj.orgresearchgate.net | 2.905 × 10⁻¹ epj.org | 1.3 researchgate.net |
| Cobalt Chloride | Decreases epj.org | 60.30 epj.orgresearchgate.net | Higher epj.org | 1.48 researchgate.net |
| Cobalt Acetate | Decreases epj.org | 65 epj.orgresearchgate.net | Higher epj.org | Higher epj.org |
Table 1: Influence of Cobalt Precursor on Co₃O₄ Thin Film Properties via Spray Pyrolysis. epj.orgresearchgate.netresearchgate.net
Films prepared from this compound generally show lower surface roughness, higher light absorption, and a smaller optical band gap, along with the lowest electrical resistivity among the tested precursors, making them promising for solar cell applications. epj.orgresearchgate.net The crystallinity of films prepared with this compound is typically polycrystalline with a cubic structure, unlike those prepared with cobalt chloride, which can be amorphous. researchgate.net
Powders: Spray pyrolysis is also effective for fabricating nanostructured cobalt oxide (Co₃O₄ and CoO) powders. nih.govingentaconnect.com The reaction temperature and initial salts influence the crystallinity and phase composition of these powders. nih.gov For example, Co₃O₄ powders obtained by spraying a nitrate solution at 500 °C demonstrate a high specific surface area of 82.37 m²/g. nih.govingentaconnect.com These nano-powders tend to form micron-scale spherical agglomerates. nih.gov
Furthermore, this compound has been used in spray pyrolysis to produce yolk-shell Co₃O₄ powders with filled cores and multishells, which exhibit superior electrochemical properties. rsc.org
Flame Pyrolysis for Nanoparticle Fabrication from this compound
Flame spray pyrolysis (FSP) is a method for synthesizing metal oxide nanoparticles, including cobalt oxide (Co₃O₄), by combusting precursor solutions in a spray flame. rsc.orgresearchgate.net Cobalt(II) nitrate hexahydrate dissolved in ethanol (B145695) has been used as a liquid precursor for producing cobalt oxide nanoparticles via FSP. mdpi.com
In FSP, the solvent composition can influence particle formation. For instance, the presence of a carboxylic acid in the FSP solution, when using metal nitrates like this compound, can lead to the formation of homogeneous nanoparticles. rsc.org Cobalt oxide nanoparticles synthesized by FSP are typically loosely agglomerated rather than aggregated, indicating the potential of this method for producing non-aggregated particles. rsc.org The resulting powders can exhibit a bimodal size distribution, with submicrometric spherical particles surrounded by nanoparticles smaller than 30 nm, formed through a gas-to-particle conversion mechanism involving precursor evaporation, gas-phase nucleation, and particle growth. mdpi.com
A modified flame pyrolysis method has also been reported where this compound salt is directly exposed to a gas flame, converting it into cobalt oxide nanoparticles, which can then be coated with carbon from the combustion of the fuel gas. asccindapur.com These nanoparticles, typically short rod-shaped and ranging from 0.3 to 1 µm, have been characterized and utilized as catalysts. asccindapur.com
Pulsed Wire Evaporation for Cobalt Nanoparticle Synthesis
Pulsed wire evaporation (PWE) is a method used to prepare cobalt (Co) nanoparticles. researchgate.netresearchgate.net This technique involves passing a high-power pulsed direct current through a thin metal wire, causing it to explode, melt, evaporate, and form plasma. mdpi.com The expanding and cooling plasma then leads to the formation of nanoparticles. mdpi.com While the direct use of this compound as the wire material in PWE is not explicitly detailed in the provided snippets, this compound has been mentioned as a raw material in the context of synthesizing cobalt nanoparticles, suggesting its role as a precursor in methods that might involve a subsequent evaporation step or as a starting material for preparing the wire itself. koreascience.krnih.gov Studies on PWE for cobalt nanoparticles have investigated the effect of charging voltage on particle size and morphology, showing spherical particles that tend to link due to their magnetic properties, and confirming an FCC structure without impurity phases. researchgate.net
Advanced Fabrication Methods
Beyond traditional pyrolysis techniques, this compound finds application in advanced manufacturing processes, enabling the creation of complex, architected structures.
Hydrogel-Based Additive Manufacturing for Architected Cobalt-Containing Structures
Hydrogel-based additive manufacturing (HIAM), or hydrogel-infused additive manufacturing, is an emerging technique for 3D printing multicomponent metal oxides with complex architectures. caltech.edunih.govnih.govadvancedsciencenews.comrsc.org In this approach, aqueous metal salt solutions, including this compound, are used as metal precursors. caltech.edunih.govnih.govrsc.org
As a proof-of-concept, architected lithium cobalt oxide (LCO) structures have been fabricated by synthesizing a homogeneous lithium and this compound aqueous photoresin. caltech.edunih.govnih.gov This photoresin is then used with digital light processing (DLP) printing to obtain lithium and cobalt ion-containing hydrogels. caltech.edunih.govnih.govresearchgate.net These 3D hydrogels are subsequently calcined, typically at temperatures around 700 °C, to yield micro-porous, self-similar LCO architectures with a resolution of approximately 100 µm. caltech.edunih.govnih.govadvancedsciencenews.comresearchgate.net
This method circumvents limitations of particle-based or organic-inorganic binders, which often restrict resolution and chemical composition in existing additive manufacturing techniques for metal oxides. caltech.edunih.govnih.gov The use of dissolved metal nitrates ensures molecular-level mixing of precursors, leading to improved compositional homogeneity in the synthesized metal oxides. nih.gov The resulting LCO structures, free-standing and without binders or conductive additives, have been integrated as cathodes into lithium-ion batteries (LIBs), demonstrating electrochemical capacity retention of 76% over 100 cycles at C/10. caltech.edunih.govnih.gov This facile approach is versatile and can be extended to other materials by adjusting the identity and stoichiometry of the metal salt solutions. caltech.edunih.govnih.gov
Influence of Precursor Type and Synthesis Conditions
The selection of this compound as a precursor and the specific synthesis conditions play a critical role in determining the final properties and performance of the synthesized materials.
Role of this compound as a Key Precursor in Catalyst and Material Synthesis
Cobalt(II) nitrate hexahydrate is a widely used precursor for synthesizing a broad range of cobalt-containing ceramic materials and nanomaterials, including cobalt ferrites, cobalt-doped titanium dioxide, and various cobalt oxides (e.g., nano-Co₃O₄). sigmaaldrich.comaip.org These materials find applications in magnetic, electrical, photocatalytic, and electrochemical fields, such as lithium-ion battery cathodes and fuel cell catalysts. sigmaaldrich.comaip.org
Catalyst Synthesis: this compound is a common starting material for preparing coordination complexes and is frequently used in the synthesis of catalysts. wikipedia.org For instance, it serves as a precursor for cobalt-containing dispersion catalysts in Fischer-Tropsch synthesis (FTS). nih.govfrontiersin.org These catalysts can be prepared by thermal decomposition of this compound in a heavy paraffin (B1166041) medium, with the temperature of catalytic suspension formation influencing particle size; increasing the temperature from 215 °C to 260 °C can enlarge particles from 190 nm to 264 nm due to increased agglomeration. nih.govfrontiersin.org
In the preparation of cobalt-based FTS catalysts, the nature of the cobalt precursor significantly influences properties like basicity, extent of reduction, and metallic particle size. mdpi.com While this compound is a common precursor, its use can sometimes result in catalysts with larger cobalt particles and a smaller active surface area compared to other precursors like cobalt acetate. mdpi.com However, larger particle sizes can favor chain growth probability and enhance reducibility. mdpi.com For β-SiC-supported catalysts, this compound has been shown to yield larger Co crystallites, an enhanced degree of reduction, and higher basicity, leading to better activity and selectivity to C₅⁺ hydrocarbons in FTS. mdpi.com
This compound is also employed in the synthesis of novel cobalt-nitrogen (Co-N) catalysts for oxygen reduction reactions (ORR). mdpi.com A straightforward one-step synthesis method involves stirring cobalt(II) nitrate with polyhexamethylene guanidine (B92328) as a nitrogen source and carbon spheres. mdpi.com The ratio of the nitrogen source to cobalt salt can be varied to optimize catalytic activity, with an optimal ratio leading to exceptional electrocatalytic performance. mdpi.com
Material Synthesis (Beyond Catalysis): this compound is a vital precursor for generating nickel-rich cathode materials (NMC, NCA) for lithium-ion batteries through co-precipitation processes, favored for its simplicity, scalability, and ability to produce homogeneous structures. sigmaaldrich.com It is also used in sol-gel methods for synthesizing cobalt oxide nanoparticles, where parameters like sintering time can influence crystallite diameter and phase purity. aip.org For example, a two-hour sintering process at 700 °C using cobalt(II) nitrate hexahydrate as a precursor resulted in single-phase Co₃O₄ with the smallest crystallite diameter. aip.org
The ability to control the particle size and surface area of cobalt-containing materials is crucial for various applications. For instance, in the synthesis of cobalt boride catalysts for sodium borohydride (B1222165) hydrolysis, varying the monomer-to-metal nitrate ratio and initiator concentration can significantly reduce particle size, leading to improved catalytic efficiency and higher hydrogen generation rates. mdpi.com
Structural Elucidation and Crystallographic Investigations of Cobalt Nitrate Complexes
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of crystalline solids, including precise bond lengths, bond angles, and details of the crystal lattice. This technique has been extensively applied to cobalt nitrate (B79036) and its derivatives to understand their fundamental chemical structures.
The coordination environment around the cobalt(II) ion in nitrate complexes is highly dependent on the presence of water molecules or other ligands. The nitrate ion itself can act as a monodentate or bidentate ligand, and in some cases, it can bridge multiple metal centers.
Anhydrous Cobalt(II) Nitrate (Co(NO₃)₂): In its anhydrous form, cobalt(II) nitrate features a three-dimensional polymeric network. Each cobalt(II) atom is octahedrally coordinated by six oxygen atoms, with each oxygen atom belonging to a different nitrate ion. wikipedia.org In this arrangement, each nitrate ion bridges three separate cobalt centers, creating a densely packed and stable structure. wikipedia.org
Hydrated Cobalt(II) Nitrates: The presence of water molecules significantly alters the crystal structure, leading to several distinct hydrates.
Dihydrate (Co(NO₃)₂·2H₂O): This hydrate (B1144303) forms a two-dimensional polymer. Nitrate ions bridge the Co(II) centers to form layers, and these layers are held together by hydrogen bonds. wikipedia.org
Tetrahydrate (Co(NO₃)₂·4H₂O): Unlike the lower hydrates, the tetrahydrate consists of discrete, neutral molecules with the formula [Co(H₂O)₄(NO₃)₂]. wikipedia.org In this complex, the cobalt(II) ion is in an octahedral environment, coordinated to four water molecules and two monodentate nitrate ions. wikipedia.org
Hexahydrate (Co(NO₃)₂·6H₂O): The most common form is best described as an ionic salt, hexaaquacobalt(II) nitrate, with the formula [Co(H₂O)₆]²⁺[NO₃]⁻₂. wikipedia.org The crystal structure consists of discrete hexaaquacobalt(II) cations, where the cobalt is octahedrally coordinated by six water molecules, and uncoordinated nitrate anions that balance the charge. wikipedia.org
The coordination can also be influenced by other organic ligands. For example, complexes with substituted piperidin-4-ones have been synthesized, resulting in formulations such as Co(L)₂(H₂O)₄₂ and [Co(L)₂(H₂O)₂(NO₃)]NO₃, where L is the organic ligand. researchgate.net In these cases, the nitrate ions may be coordinated to the cobalt center or exist as counter-ions, depending on the specific ligand used. researchgate.net
| Compound | Formula | Co(II) Coordination Geometry | Nitrate Role | Structural Description |
|---|---|---|---|---|
| Anhydrous Cobalt(II) Nitrate | Co(NO₃)₂ | Octahedral | Bridging, Bidentate | 3D Polymeric Network wikipedia.org |
| Cobalt(II) Nitrate Dihydrate | Co(NO₃)₂·2H₂O | Not specified in results | Bridging | 2D Polymeric Layers wikipedia.org |
| Cobalt(II) Nitrate Tetrahydrate | Co(NO₃)₂·4H₂O | Octahedral | Monodentate Ligand | Discrete [Co(H₂O)₄(NO₃)₂] Molecules wikipedia.org |
| Cobalt(II) Nitrate Hexahydrate | Co(NO₃)₂·6H₂O | Octahedral | Counter-ion | Ionic, [Co(H₂O)₆]²⁺ and [NO₃]⁻ ions wikipedia.org |
In cobalt nitrate dihydrate, hydrogen bonding is responsible for linking the two-dimensional polymeric layers, creating a stable three-dimensional architecture. wikipedia.org In more complex systems, such as trans-[Co(NCNMe₂)₂(H₂O)₄]X₂·2H₂O (where X = Cl, Br), the hydrogen bonding between the halide counter-ions and both the coordinated and crystallization water molecules leads to the formation of an extensive 3D network. daneshyari.com Computational studies using Density Functional Theory (DFT) can classify these interactions, distinguishing between weak and moderate strength hydrogen bonds. daneshyari.com
The nature of the counter-ion and co-ligands significantly influences the resulting supramolecular structure. Studies on related cobalt(II) complexes with ligands like N,N'-diethylurea show that cations and anions self-assemble to form intricate hydrogen-bonded architectures, such as 2D kagome dual networks or 3D rutile networks. nih.gov These extended frameworks are stabilized by a combination of inter-cation, inter-anion, and cation-anion hydrogen bonds, demonstrating how subtle changes in chemical composition can direct the final solid-state structure.
In the presence of suitable counter-cations, cobalt(II) can form anionic complexes where multiple nitrate groups are directly coordinated to the metal center. These "nitratocobaltate" species have been isolated and structurally characterized by single-crystal X-ray diffraction.
Research has led to the synthesis and structural determination of several such complexes, including Na₂[Co(NO₃)₄], K₂[Co(NO₃)₄], and Ag[Co(NO₃)₃]. researchgate.net The coordination geometry around the cobalt(II) center in these anions is highly variable:
In Na₂[Co(NO₃)₄] , the [Co(NO₃)₄]²⁻ anion features a cobalt coordination polyhedron best described as a twisted tetragonal prism. This geometry is formed by the oxygen atoms of four asymmetric bidentate nitrate groups. researchgate.net
In K₂[Co(NO₃)₄] , the coordination is different. One of the four nitrate groups is monodentate, while the other three are bidentate. This results in a coordination number of seven for the cobalt atom, with a monocapped trigonal prism geometry. researchgate.net
The structure of Ag[Co(NO₃)₃] is different yet again, containing infinite chains of [Co(NO₃)₃]⁻ anions. researchgate.net In this polymeric chain, the cobalt atom is seven-coordinate, with a dodecahedron geometry formed by oxygen atoms from one monodentate and three bidentate nitrate groups. researchgate.net
| Compound | Anionic Complex | Co(II) Coordination Number | Co(II) Coordination Polyhedron | Structural Type |
|---|---|---|---|---|
| Na₂[Co(NO₃)₄] | [Co(NO₃)₄]²⁻ | 8 | Twisted Tetragonal Prism | Island (Discrete Anion) researchgate.net |
| K₂[Co(NO₃)₄] | [Co(NO₃)₄]²⁻ | 7 | Monocapped Trigonal Prism | Island (Discrete Anion) researchgate.net |
| Ag[Co(NO₃)₃] | [Co(NO₃)₃]⁻ | 7 | Dodecahedron (with one unoccupied vertex) | Chain (Polymeric Anion) researchgate.net |
Structural Dynamics and Hydration Effects
While crystallography provides a static picture of molecular structure, spectroscopic techniques can offer insights into the dynamic processes and the effects of stepwise solvation, particularly in the gas phase where intermolecular interactions are eliminated.
Gas-phase vibrational spectroscopy, often coupled with mass spectrometry and computational chemistry, is a powerful tool for investigating the intrinsic structures of isolated, microhydrated ion-molecule complexes. This approach allows for a precise understanding of the initial steps of hydration and the coordination preferences of ions without the influence of a bulk solvent or crystal lattice.
While studies specifically on microhydrated cobalt-nitrate cations are not prevalent in the provided search results, extensive research on analogous systems, such as microhydrated magnesium nitrate cations ([MgNO₃(H₂O)ₙ]⁺), provides a clear blueprint for this type of investigation. nih.govsemanticscholar.org In these experiments, ion complexes are generated, isolated in the gas phase, cooled, and then studied using infrared photodissociation (IRPD) spectroscopy. nih.gov
By analyzing the vibrational frequencies, particularly the O-H stretching modes of the water molecules, and comparing them to theoretical predictions from DFT calculations, the precise structure can be determined. nih.govsemanticscholar.org For the [MgNO₃(H₂O)₁₋₄]⁺ system, it was found that:
The nitrate anion consistently binds to the Mg²⁺ cation in a bidentate fashion, occupying two coordination sites. nih.govsemanticscholar.org
The water molecules sequentially fill the remaining coordination sites around the metal cation. nih.gov
A stable, six-fold coordinated complex is formed with four water molecules, [Mg(NO₃)(H₂O)₄]⁺, completing the first hydration shell. nih.govsemanticscholar.org
This methodology provides detailed structural information, such as the coordination mode of the nitrate ion and the step-by-step assembly of the first solvation shell, which is fundamental to understanding the transition from isolated ions to bulk solution behavior. Similar principles would apply to the study of microhydrated cobalt-nitrate cations, revealing the intrinsic bonding preferences of the Co²⁺ ion with nitrate and water ligands.
Spectroscopic Characterization and Electronic Structure Analysis of Cobalt Nitrate Systems
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for investigating the molecular structure and bonding within cobalt nitrate (B79036) systems. Techniques such as Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy provide detailed insights into how the nitrate ligand coordinates with the cobalt center and the resulting vibrational modes.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Vibrational Modes
IR and FTIR spectroscopy are instrumental in determining the coordination mode of the nitrate group to the cobalt ion. The symmetry of the free nitrate ion (D₃ₕ) is typically reduced upon coordination, leading to changes in the number and frequency of its vibrational bands. rsc.org In complexes where the nitrate acts as a ligand, shifts in the characteristic vibrational frequencies of the C=N and C-O bonds can confirm the coordination of ligands to the central metal atom. iosrjournals.org
In studies of cobalt(II) complexes involving ligands like 2,2'-bipyridine (B1663995) and nitrate, the coordination of the bipyridine ligand is confirmed by the shifting of its characteristic bands to lower frequencies. asianpubs.org The presence of coordinated water molecules is indicated by a broad and intense band in the region of 3467-3332 cm⁻¹. asianpubs.org The nitrate group's own vibrational modes are crucial for analysis. For instance, in a mixed-ligand cobalt complex, IR frequencies at 1641 cm⁻¹ and 1020 cm⁻¹ were assigned to the asymmetric (ν_asym(NO₂)) and symmetric (ν_sym(NO₂)) stretching modes of the nitrate group, respectively. asianpubs.org
In cobalt hydroxynitrate systems, the reduction of the nitrate anion's symmetry from D₃ₕ to C₂ᵥ allows for clear distinction between different phases. rsc.org The presence of water of hydration can be identified by O-H stretching bands around 3500 cm⁻¹ and O-H bending bands near 1650 cm⁻¹. rsc.org The nitrate anion bands in these systems appear around 1450, 1350, 1050, 850, and 700 cm⁻¹. rsc.org
Table 1: Selected FTIR Vibrational Frequencies for Cobalt Nitrate Complexes
| Complex Type | Frequency (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| Mixed Ligand Co(II) Complex | 3467-3332 | O-H stretch (coordinated water) | asianpubs.org |
| Mixed Ligand Co(II) Complex | 1641 | ν_asym(NO₂) of NO₃ | asianpubs.org |
| Mixed Ligand Co(II) Complex | 1020 | ν_sym(NO₂) of NO₃ | asianpubs.org |
| Cobalt Hydroxynitrate | ~3500 | O-H stretch (water) | rsc.org |
| Cobalt Hydroxynitrate | ~1650 | O-H bend (water) | rsc.org |
Raman Spectroscopy for Structural and Bonding Analysis
Raman spectroscopy complements IR spectroscopy, providing further details on the structure and bonding in this compound systems. It is particularly sensitive to the symmetry of the nitrate anion. The change in symmetry from D₃ₕ for the free ion to C₂ᵥ for a coordinated nitrate ligand results in the splitting of degenerate vibrational modes, which is observable in the Raman spectrum. rsc.org
In studies of cobalt-based metal-organic frameworks (MOFs) synthesized from this compound, Raman spectroscopy is used to monitor the formation of the product and identify residual reactants. ul.ie For instance, the successful coordination between the cobalt ion and nitrogen atoms in a 4,4-bipyridine ligand is confirmed by shifts in the Raman bands of the aromatic ring. ul.ie
For layered cobalt hydroxynitrates, Raman bands around 1480, 1060, and 730 cm⁻¹ are characteristic of the nitrate anion having C₂ᵥ symmetry. rsc.org Furthermore, in situ Raman spectroscopy can be used to observe the evolution of surface species during electrochemical processes. For example, during the electroreduction of nitrate on a cobalt hydroxide (B78521) catalyst, a peak at 527 cm⁻¹ attributed to Co(OH)₂ can be observed to shift or diminish as the potential changes, indicating the oxidation of Co²⁺ to Co³⁺ and changes in the Co-O vibrational environment. rsc.org
Table 2: Key Raman Shifts for this compound and Related Systems
| System | Raman Shift (cm⁻¹) | Assignment/Interpretation | Source |
|---|---|---|---|
| Cobalt Hydroxynitrate | ~1480, ~1060, ~730 | C₂ᵥ symmetry of nitrate anion | rsc.org |
| Co(OH)₂/CC Catalyst | 527 | Co(OH)₂ stretching vibration | rsc.org |
| Co(OH)₂/CC Catalyst | 509 | CoO(OH) peak, indicating Co²⁺ oxidation | rsc.org |
Electronic Spectroscopy
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is fundamental for examining the electronic transitions within the d-orbitals of the cobalt ion. This analysis provides insights into the coordination geometry and the nature of the ligand field.
UV-Visible Absorption Spectroscopy and Ligand Field Analysis of Cobalt(II) Nitrate Solutions and Complexes
The UV-Visible absorption spectra of Co(II) complexes are typically characterized by electronic transitions between the split d-orbitals. For an octahedral Co(II) ion (a d⁷ configuration), these transitions occur from the ⁴T₁g ground state to higher energy quartet states.
In an ethanol (B145695) solution of a cobalt(II) complex with 2,2'-bipyridine and nitrate ligands, two absorption regions were observed in the visible range. asianpubs.org A band at approximately 518 nm was assigned to the ⁴T₁g → ⁴T₂g transition, while a band near 378 nm was attributed to the ⁴T₁g(F) → ⁴A₂g transition. asianpubs.org High-intensity bands at shorter wavelengths (215, 251, and 304 nm) correspond to charge transfer bands from the ligands. asianpubs.org
The solvent and co-solutes can significantly influence the coordination environment and thus the spectrum. In aqueous systems containing calcium nitrate and ammonium (B1175870) nitrate, increasing the water content leads to a blue shift in the absorption maximum. researchgate.net This indicates that water molecules are participating in the coordination sphere around the cobalt(II) ion, alongside the nitrate ions, leading to the formation of complexes such as [Co(NO₃)₄(H₂O)₂]²⁻. researchgate.net The position of the absorption bands allows for the ranking of ligands in a spectrochemical series, which orders ligands based on their ability to cause d-orbital splitting (Δₒ). lasalle.edu
Table 3: Electronic Transitions for Cobalt(II) Nitrate Complexes
| System | Wavelength (nm) | Transition Assignment | Source |
|---|---|---|---|
| Co(II)/2,2'-bipyridine/Nitrate Complex | 518 | ⁴T₁g → ⁴T₂g | asianpubs.org |
| Co(II)/2,2'-bipyridine/Nitrate Complex | 378 | ⁴T₁g(F) → ⁴A₂g | asianpubs.org |
Surface-Sensitive Spectroscopic Techniques
To understand the chemical composition and electronic states at the material's surface, where many chemical reactions occur, surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) are employed. uni-muenchen.dethermofisher.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis of this compound and Its Derivatives
XPS provides quantitative elemental and chemical state information from the top few nanometers of a surface. aip.org For this compound, XPS is used to characterize the oxidation state of the cobalt and to study the interactions between the constituent elements. dntb.gov.uaresearchgate.net
In an XPS analysis of this compound powder, the Co 2p spectrum is a key region of interest. The Co 2p₃/₂ peak for Co(NO₃)₂ has been reported at a binding energy of 780.9 eV, with a corresponding satellite peak at 785.8 eV. aip.org The Co 2p₁/₂ peak appears at 796.5 eV, with its satellite at 802.2 eV. aip.org The presence and intensity of these satellite peaks are characteristic of the high-spin Co(II) electronic state. The binding energies for the other elements are also informative; the N 1s peak for the nitrate group (NO₃⁻) is found at approximately 405.98 eV, and the O 1s peak for nitrate appears around 531.46 eV. researchgate.net These values help confirm the chemical integrity of the this compound surface. It is important to note that the XPS lines for other Co(II) compounds like Co(OH)₂ and CoO are very close to those of Co(NO₃)₂, which can make definitive identification challenging without considering the full elemental and spectral context. aip.org
Table 4: XPS Binding Energies for this compound
| Core Level | Binding Energy (eV) | Species/Feature | Source |
|---|---|---|---|
| Co 2p₃/₂ | 780.9 | Co(II) in Co(NO₃)₂ | aip.org |
| Co 2p₃/₂ satellite | 785.8 | Co(II) satellite | aip.org |
| Co 2p₁/₂ | 796.5 | Co(II) in Co(NO₃)₂ | aip.org |
| Co 2p₁/₂ satellite | 802.2 | Co(II) satellite | aip.org |
| N 1s | 405.98 | NO₃⁻ | researchgate.net |
Magnetic Resonance Spectroscopy
Magnetic resonance spectroscopy encompasses techniques that probe the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and electronic environment of molecules. For this compound and its derivatives, these methods are invaluable for characterizing the coordination sphere of the cobalt ion and the behavior of the associated ligands.
Nuclear Magnetic Resonance (NMR) Studies of this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of cobalt complexes in solution and the solid state. The application and interpretation of NMR spectra depend significantly on the oxidation state of the cobalt ion.
For diamagnetic Cobalt(III) complexes, such as meridional bis(diethylenetriamine)cobalt(III) nitrate, ¹H and ¹³C NMR provide detailed structural information. These spectra are used to characterize the geometry and conformation of the ligands coordinated to the Co(III) center. For instance, NMR studies were instrumental in the characterization of diethylenetriaminecobalt(III) complexes, confirming the structure of the meridional isomer. acs.org
In contrast, Cobalt(II) is a paramagnetic ion, which profoundly influences the NMR spectra of its complexes. The unpaired electrons on the Co(II) ion cause large shifts in the resonance frequencies of nearby nuclei, known as isotropic shifts. cdnsciencepub.com These shifts can be several hundred parts per million (ppm) away from the typical diamagnetic region. While this complicates spectral assignment, it also provides unique insights. The magnitude and sign of the isotropic shift are sensitive to the geometry of the complex and the nature of the metal-ligand bonding. Studies on Co(II) complexes with ligands like substituted piperidin-4-ones have used these principles to determine the coordination mode of the ligands. researchgate.net For example, analysis of the spectra indicated that coordination occurs through the ring nitrogen rather than the carbonyl oxygen. researchgate.net Furthermore, variable-temperature NMR studies of paramagnetic Co(II) complexes can provide kinetic and thermodynamic data on ligand exchange processes and dissociation equilibria in solution. cdnsciencepub.com
⁵⁹Co NMR is a specialized technique that directly probes the cobalt nucleus. As ⁵⁹Co has a nuclear spin of I = 7/2 and a large electric quadrupole moment, its NMR parameters are highly sensitive to the symmetry and electronic structure of the cobalt coordination environment. nih.gov Solid-state ⁵⁹Co NMR, in particular, can provide detailed information on the cobalt coupling parameters, which are sensitive to the types of ligands attached to the metal. nih.gov These studies have been applied to complex cobalt-containing systems, revealing details about the metal's local environment that are not accessible by other techniques. nih.gov
Table 1: Representative NMR Data for Cobalt Complexes This table presents illustrative data on how NMR spectroscopy is used to characterize different types of cobalt complexes. The values are representative examples from various studies.
| Complex Type | Nucleus Observed | Key NMR Observation | Information Gained | Reference |
|---|---|---|---|---|
| Paramagnetic Co(II) Complexes (e.g., with thiourea (B124793) ligands) | ¹H | Large isotropic shifts of ligand proton resonances. | Fast ligand exchange at room temperature; restricted C-N bond rotation. | cdnsciencepub.com |
| Diamagnetic Co(III) Complexes (e.g., Co(dien)₂₃) | ¹H, ¹³C | Well-resolved spectra in the standard diamagnetic region. | Characterization of meridional and facial isomers. | acs.org |
| Cobalt(II) Nitrate Complexes (e.g., with piperidin-4-ones) | ¹H, ¹³C | Spectral analysis indicates coordination site. | Coordination confirmed to be through the ring nitrogen. | researchgate.net |
| Cobalamins (Vitamin B₁₂) (Solid-State) | ⁵⁹Co | Measurement of quadrupole coupling and shielding anisotropy. | High sensitivity to axial ligands and crystal packing. | nih.gov |
Theoretical Spectroscopic Predictions and Experimental Validation
The synergy between theoretical calculations and experimental spectroscopy provides a powerful framework for the in-depth analysis of this compound systems. Computational methods, particularly those based on quantum chemistry, can predict various spectroscopic properties, which are then validated and refined through experimental measurements.
Theoretical predictions are often based on methods like Density Functional Theory (DFT). These calculations typically start by optimizing the molecular geometry of the this compound complex. Once a stable structure is obtained, properties such as vibrational frequencies (for Infrared and Raman spectroscopy), electronic transitions (for UV-Visible spectroscopy), and NMR parameters can be calculated. These theoretical spectra serve as a valuable guide for interpreting complex experimental data and assigning spectral features to specific molecular motions or electronic states.
Experimental validation is a critical step in this process. The predicted spectra are compared directly with high-resolution experimental data. For instance, in the study of metal-organic frameworks (MOFs) like M-CPO-27 (where M can be Co), theoretical powder X-ray diffraction (PXRD) patterns are calculated from the computationally optimized crystal structure. mdpi.com These simulated patterns are then compared with experimental PXRD data to confirm that the desired material has been synthesized with the correct crystal structure. mdpi.com Discrepancies between theoretical predictions and experimental results can highlight challenges in synthesis or limitations in the theoretical model, driving further refinement of both. mdpi.comrsc.org
This iterative process of prediction and validation is crucial for building accurate models of molecular and electronic structure. For this compound systems, this approach can be used to understand how the nitrate group coordinates to the cobalt center (e.g., monodentate vs. bidentate), the effect of hydration on the structure, and the nature of the electronic orbitals involved in chemical bonding. For example, the analysis of absorption spectra of cobalt(II) nitrate in various media has been used to identify different complex species in equilibrium, such as [Co(NO₃)₄(H₂)₂]²⁻. researchgate.net Computational modeling could further elucidate the geometries and electronic structures of these individual species.
Table 2: Comparison of Theoretical and Experimental Data for Metal-Organic Frameworks This table illustrates the principle of comparing theoretical predictions with experimental results, using the example of M-CPO-27 MOFs, which can include cobalt.
| Material System | Property | Theoretical Method | Experimental Technique | Key Finding | Reference |
|---|---|---|---|---|---|
| M-CPO-27 (M = Co, Mg, Ni, Zn) | Crystal Structure | Simulation of XRD pattern using Material Studio | Powder X-ray Diffraction (PXRD) | Validation of the synthesized crystal structure by comparing the peak positions in theoretical and experimental patterns. | mdpi.com |
| M-CPO-27 (M = Co, Mg, Ni, Zn) | CO₂ Adsorption | Grand Canonical Monte Carlo (GCMC) Simulation | Gas Adsorption Isotherms | Experimental results validate simulation predictions, with Ni-CPO-27 showing the highest uptake. | mdpi.com |
| General Catalysts | Reaction Intermediates | Density Functional Theory (DFT) | Temperature-Programmed Desorption (TPD) | Theoretical predictions of reaction pathways and intermediates on catalyst surfaces are confirmed by experimental desorption studies. | acs.org |
Thermal Decomposition Mechanisms and Kinetics of Cobalt Nitrate
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Cobalt Nitrate (B79036) and its Hydrates
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to study the thermal decomposition of cobalt nitrate and its hydrates. These methods provide information about mass loss as a function of temperature and the energetic nature of the transitions (endothermic or exothermic).
The thermal decomposition of this compound hexahydrate, Co(NO₃)₂·6H₂O, is a well-studied process that proceeds through several distinct dehydration steps before the decomposition of the anhydrous salt. The process typically begins with an incongruent melting of the hexahydrate around 75°C. researchgate.net This is followed by a stepwise loss of water molecules.
Studies have shown that the dehydration of Co(NO₃)₂·6H₂O occurs in stages, with the formation of lower hydrates. The decomposition typically proceeds via the formation of tetrahydrate and dihydrate intermediates before reaching the anhydrous state. akjournals.com One study identified the formation of a monohydrate intermediate at 150°C. researchgate.net The DTA curve for this process shows multiple overlapping endothermic peaks corresponding to these dehydration events. researchgate.net
The slow thermal decomposition of cobalt(II) nitrate hexahydrate in a nitrogen atmosphere has been shown to proceed in three main stages to form anhydrous this compound. akjournals.com The temperature ranges and corresponding mass losses for these dehydration steps are summarized in the table below.
Table 1: Stepwise Thermal Decomposition of Cobalt(II) Nitrate Hexahydrate in a Nitrogen Atmosphere akjournals.com
| Reaction Step | Temperature (K) | Experimental Mass Loss (%) | Calculated Mass Loss (%) |
|---|---|---|---|
| Co(NO₃)₂·6H₂O → Co(NO₃)₂·4H₂O + 2H₂O | ~308 | 12.3 | 12.38 |
| Co(NO₃)₂·4H₂O → Co(NO₃)₂·2H₂O + 2H₂O | ~340 | 24.8 | 24.75 |
| Co(NO₃)₂·2H₂O → Co(NO₃)₂ + 2H₂O | ~383 | 37.5 | 37.12 |
It is important to note that rapid heating can lead to the formation of a hydrate (B1144303) melt, which can result in side reactions and the evolution of species such as nitric acid (HNO₃) and nitrogen dioxide (NO₂). akjournals.com
Reaction Pathways and Intermediate Species Formation During Thermal Degradation
The thermal degradation of this compound involves complex reaction pathways with the formation of various intermediate species. During the decomposition of hydrated this compound, particularly with rapid heating, the formation of oxo(hydroxo)nitrates is a possible side reaction. akjournals.com
Further heating of the partially dehydrated this compound can lead to the formation of cobalt(III) oxonitrate. researchgate.net The decomposition of cobalt hydroxide (B78521) nitrates has been shown to proceed through the formation of intermediate Co(II)-Co(III) oxide hydroxide nitrates before yielding the final spinel oxide product. This process involves the partial oxidation of Co²⁺ ions.
The mechanism of thermal decomposition of Co(NO₃)₂·2H₂O has been suggested to involve the formation of Co(NO₃)₃ and Co₂O₃·H₂O as intermediates, which then both decompose to form Co₃O₄. semanticscholar.org This indicates that during the process, the cobalt enters the +3 oxidation state. semanticscholar.org
Formation of Cobalt Oxides (Co₃O₄, CoO, Co₂O₃) via Thermal Decomposition of this compound Precursors
The final solid product of the thermal decomposition of this compound in an oxygen-containing or inert atmosphere is typically a cobalt oxide. The specific oxide formed can depend on the decomposition temperature and atmosphere.
The most commonly reported product from the thermal decomposition of this compound in air or nitrogen is tricobalt tetroxide (Co₃O₄), a mixed-valence oxide with a spinel structure. akjournals.com The formation of Co₃O₄ has been confirmed by X-ray diffraction (XRD) studies of the decomposition residue. researchgate.net The synthesis of nano-sized Co₃O₄ particles can be achieved through the thermal decomposition of Co(NO₃)₂·6H₂O at various temperatures, with the particle size and morphology being influenced by the decomposition temperature.
While Co₃O₄ is the most common product, the formation of other cobalt oxides such as cobalt(II) oxide (CoO) and cobalt(III) oxide (Co₂O₃) can also occur. For instance, the decomposition of Co(NO₃)₂·2H₂O can lead to the intermediate formation of Co₂O₃·H₂O before it converts to Co₃O₄. semanticscholar.org The thermal decomposition of anhydrous this compound in a nitrogen atmosphere has been shown to result in the formation of Co₂O₃ and subsequently Co₃O₄. akjournals.com
Kinetic Modeling of Thermal Decomposition Processes for Anhydrous this compound
Understanding the kinetics of the thermal decomposition of anhydrous this compound is essential for controlling the synthesis of cobalt oxide materials with desired properties. The Sample Controlled Reaction Temperature (SCRT) method has been employed to investigate the kinetics of this decomposition.
One study found that the thermal decomposition of anhydrous this compound is best described by a Johnson-Mehl-Avrami (JMA) kinetic model with n = 2. akjournals.comakjournals.com This model is often associated with nucleation and growth processes. The study determined the activation energy for the nuclei growth to be in the range of 52-59 kJ mol⁻¹. akjournals.comakjournals.com
The decomposition process is not a simple single-step reaction. The initial rate of decomposition is likely limited by a nucleation step. akjournals.comakjournals.com The activation energy for this initial nucleation process was found to be approximately 65 kJ mol⁻¹ at a conversion fraction (α) of less than 0.15. akjournals.com For the main decomposition process, within a conversion range of α = 0.2–0.9, the Avrami-Erofeev model (JMA with n = 2) provided the best fit, with an activation energy of 58.5 kJ mol⁻¹ and a pre-exponential factor (ln A) of 11.24 min⁻¹. akjournals.com
Theoretical and Computational Investigations of Cobalt Nitrate Systems
Density Functional Theory (DFT) Studies on Electronic and Molecular Structures
Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic and molecular structures of cobalt nitrate (B79036) and its related complexes. This approach allows for the prediction and analysis of various fundamental properties.
Molecular Geometries and Electronic Configurations of Cobalt Nitrate Complexes
DFT studies have elucidated the molecular geometries and electronic configurations of various this compound complexes. For instance, tris(carbohydrazide) cobalt(II) nitrate complexes, represented as Co(CHZ), typically exhibit a six-coordinated octahedron feature sioc-journal.cn. In similar copper complexes, nitrate ions can also coordinate with the central metal cation sioc-journal.cn.
Investigations into microhydrated cobalt(II) nitrate cations, [Co(NO)(HO)] (where n = 0–3), have shown a preference for bidentate coordination of the nitrato ligand in their lowest energy isomers, as supported by theoretical calculations researchgate.net. Furthermore, DFT has been utilized to assess the speciation of complexes like [Co(DIM)Br] and [Co(DIM)(NO)] in aqueous solutions, indicating that the replacement of an axial ligand with water is a modestly endergonic process, requiring approximately 3–4 kcal mol rsc.org.
In certain cobalt(II) complexes featuring N,N,N-tridentate triazine-type ligands with nitrate as the counter-ion, the cobalt atom is surrounded by two neutral tridentate ligands coordinating through nitrogen atoms, resulting in a distorted octahedral coordination sphere tandfonline.com. DFT calculations for these specific complexes suggest that the high-spin state is energetically more favorable than the low-spin state tandfonline.com. The electronic configuration of elemental cobalt is [Ar]3d 4s americanelements.comamericanelements.com. Cobalt can exist in various oxidation and spin states, including low-spin, high-spin, and intermediate-spin states, particularly in its oxide forms nih.gov. DFT calculations are instrumental in tracking the structural and electronic configurations of cobalt-based catalysts, aiding in the assignment of Co(I) species structures acs.org. The coordination environment in macrocyclic molecular catalysts can be modulated to alter the electronic structures of active centers, thereby tuning their activity for electrocatalytic nitrate reduction researchgate.net.
Thermochemical Properties and Stability Predictions for this compound Species
DFT is a valuable tool for predicting the thermochemical properties and stability of this compound species. Studies on cobalt tris(carbohydrazide) nitrates have shown that their synthesis reactions are exothermic sioc-journal.cn. The predicted heats of formation indicate a stability order where Ni(CHZ) is more stable than Co(CHZ), which in turn is more stable than [Cu(CHZ)(NO)]. This computational prediction aligns well with experimental observations of thermal stabilities sioc-journal.cnresearchgate.net.
Computational approaches, often involving Pourbaix diagrams, are used to predict the stability of single-atom catalysts (SACs) under various pH and applied voltage conditions acs.org. For example, Co@CN is predicted to be stable only under strong reducing conditions, with a tendency to form Co ions in solution or Co(OH) at moderate applied voltages acs.org. Thermogravimetric analysis of tetraammine(carbonato-κO,O′)cobalt(III) nitrate reveals that the anhydrous form is produced at 125°C, with complete decomposition into CoO occurring at 230°C iucr.org. Furthermore, ab initio molecular dynamics (AIMD) simulations have been used to investigate the stability of Er-doped CoO (311) in the context of oxygen evolution reactions, indicating high structural stability acs.org.
A summary of predicted relative stabilities for selected this compound complexes is presented in the table below.
| Complex | Predicted Relative Stability (Order) | Basis of Prediction | Reference |
| Ni(CHZ) | Highest | Heats of Formation | sioc-journal.cnresearchgate.net |
| Co(CHZ) | Medium | Heats of Formation | sioc-journal.cnresearchgate.net |
| [Cu(CHZ)(NO)] | Lowest | Heats of Formation | sioc-journal.cnresearchgate.net |
Adsorption and Binding Energy Analysis in this compound-Related Catalytic Systems
DFT calculations are extensively used to analyze adsorption and binding energies in catalytic systems involving this compound. Studies on the (100) surface of cobalt spinel nanocubes have investigated the adsorption and surface dynamics of NO and NO acs.org. These studies found that associatively adsorbed μ-η(O):η(O)-Co–(ONO)–Co adducts are more stable than dissociatively adsorbed NO acs.org.
In the electrocatalytic reduction of nitrate to ammonia (B1221849), DFT calculations suggest that the catalytic process is initiated by nitrate binding to the two-electron reduced species, Co(DIM) rsc.org. The reduced DIM ligand plays a crucial role by directly transferring a single electron to the bound nitrate substrate, thereby activating it for subsequent N–O bond homolysis rsc.org. The free energy diagram for Co-TiC calculated using DFT highlights the significant role of surface cobalt in enhancing the catalytic activity for nitrate electrochemical reduction doi.org.
Theoretical computations on polynuclear Co-cluster based coordination polymers reveal that their enhanced activity in nitrate reduction is attributed to the preferential adsorption of NO and a reduction in the energy required for the hydrogenation of *NO and *NO intermediates nju.edu.cn. Charge density difference analyses further illustrate charge accumulation and consumption upon NO adsorption on these catalysts nju.edu.cn. Furthermore, DFT calculations have shown that carbon monoxide (CO) preferentially adsorbs on atop sites of cobalt surfaces up to 1/3 monolayer (ML) coverage, beyond which higher coordinated sites become more favorable researchgate.net. Attractive CO-CO interactions lead to the formation of a stable (√3 × √3)R30° structure at 1/3 ML coverage researchgate.net.
Prediction of Spectroscopic Signatures (e.g., IR) for this compound Ions and Complexes
DFT calculations are instrumental in predicting spectroscopic signatures, particularly infrared (IR) spectra, for this compound ions and complexes, enabling direct comparison with experimental data. For microhydrated cations [Co(NO)(HO)] (n = 2, 3), hybrid DFT calculations have been used to derive IR absorption spectra, which show excellent agreement with experimental infrared multiphoton dissociation (IRMPD) spectra, confirming the formation of the lowest energy isomer under experimental conditions researchgate.net.
In studies of cobalt(II) complexes with 3-hydroxypicolinic acid, DFT calculations have supported the assignment of various vibrational bands in their IR and Raman spectra researchgate.net. The calculated spectra and molecular geometry demonstrate strong agreement with experimental findings researchgate.net. Generally, when molecules bind to metal ions, DFT can predict red-shifts in vibrational bands, similar to the observed C-O stretch in transition metal carbonyls nih.gov. Combined with in situ attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy, DFT calculations have been used to demonstrate that certain electrocatalysts exhibit CO production at lower overpotentials and possess moderate CO adsorption ability across a wide potential range researchgate.net.
Ab Initio Molecular Dynamics (AIMD) Simulations for Structural Stability of Cobalt-Oxygen Systems
Ab initio Molecular Dynamics (AIMD) simulations are powerful tools for investigating the structural stability and dynamic behavior of cobalt-oxygen systems. While the focus is on "this compound," the decomposition products and related cobalt-oxygen species are relevant.
AIMD studies have been extensively applied to cobalt oxides, particularly CoO and CoO nih.govacs.orgnih.govacs.orgaip.org. For instance, AIMD simulations indicate that CoO in a corundum structure is not stable, as evidenced by significant drift in DFT energies during the simulation time steps, suggesting structural instability nih.gov.
AIMD simulations, often coupled with Hubbard U-corrected DFT (DFT+U), are employed to explore reaction pathways for oxygen evolution catalyzed by cobalt-based systems in explicit water solutions nih.govacs.org. These simulations have revealed high proton mobility at the catalyst-water interface and a strong correlation between the displacement of terminal Co–OH groups and the displacement of charge density within the clusters nih.govacs.org. Furthermore, AIMD simulations have been performed on bulk CoO and its (110) crystalline surfaces in contact with liquid water, providing preliminary insights into the electrochemical environment aip.org. AIMD calculations can also confirm the stability of predicted structures at elevated temperatures, such as near-surface NV centers remaining stable at temperatures up to 1000 °C researcher.life.
Natural Bond Orbital (NBO) and Crystal Orbital Hamiltonian Population (COHP) Analyses for Chemical Bonding Insights
Natural Bond Orbital (NBO) and Crystal Orbital Hamiltonian Population (COHP) analyses are advanced computational techniques that provide detailed insights into the nature of chemical bonding within this compound systems and related compounds.
Natural Bond Orbital (NBO) Analysis
NBO analysis offers a quantitative description of donor-acceptor interactions and bond characteristics. In the context of cobalt tris(carbohydrazide) nitrates, NBO analyses have indicated that donor-acceptor interactions between ligands and metal cations lead to a decrease in the occupancies of amino N-H bond orbitals sioc-journal.cnresearchgate.net. This, in turn, causes the stretching vibrations of amino groups to shift to lower wavenumbers, which is consistent with experimental observations sioc-journal.cnresearchgate.net.
NBO studies have also suggested that metal cations in certain complexes are in an approximate +1 oxidation state, with M-N coordination bonds exhibiting a covalent character, while M-O coordination bonds can be predominantly ionic sioc-journal.cnresearchgate.net. For cobalt(II) complexes with N,N,N-tridentate triazine-type ligands, NBO results confirm that all Co–N interactions possess a predominant covalent character tandfonline.com. The strength of these Co–N interactions follows a specific order: Co–N > Co–N > Co–N tandfonline.com. The metal anti-bonding natural orbitals involved in these Co–N interactions are characterized by high s-orbital contributions tandfonline.com. NBO analysis has also been applied to understand the chemical bonding in nitro-nitrito linkage isomerism in pentaamminecobalt(III) complexes, identifying intramolecular hydrogen bonds, the orientation of the NO group, and differences in Co-N and Co-O bond energies as key factors influencing their relative stabilities rsc.org.
Crystal Orbital Hamiltonian Population (COHP) Analysis
COHP analysis is a powerful theoretical tool for dissecting the nature of bonding in solid-state materials, including cobalt-oxygen systems. It partitions the band-structure energy into contributions from specific orbital-pair interactions, thereby identifying bonding and antibonding contributions mdpi.comcohp.de. A COHP diagram, often plotted alongside the density of states (DOS), visually represents these contributions mdpi.comcohp.de.
The integration of COHP values (ICOHP) provides a quantitative measure of bond strength mdpi.comcohp.de. For example, COHP analysis applied to CoO in a corundum structure revealed that Co and O exhibit predominantly antibonding character near the Fermi level, contributing to the structural instability of CoO nih.gov. In contrast, in stable 50% Co-doped YO, the Co-O orbital interactions are found to be bonding in nature near the Fermi level in the valence band, contributing to the stability of the structure nih.gov. COHP analysis has also been employed to clarify hydrogenation pathway selectivity in electrochemical nitrate reduction, where positive COHP values indicate bonding states and negative values indicate antibonding states researchgate.net.
Advanced Catalytic Applications of Cobalt Nitrate Derived Materials
Electrocatalysis
Electrocatalysis leverages catalysts to facilitate electrochemical reactions, playing a critical role in sustainable energy and chemical production. Cobalt-based materials derived from cobalt nitrate (B79036) have demonstrated considerable promise in several key electrocatalytic processes.
Nitrate Electroreduction Reaction (NRR) to Nitrogen and Ammonia (B1221849) Using Cobalt-Based Electrocatalysts
The Nitrate Electroreduction Reaction (NRR) is a process aimed at converting nitrates into valuable products such as nitrogen gas (N₂) and ammonia (NH₃). Cobalt-based electrocatalysts, frequently synthesized from cobalt nitrate precursors, are actively investigated for their effectiveness in this transformation. Research efforts are focused on achieving high selectivity towards ammonia, which is crucial for fertilizer production and as a potential carrier for hydrogen. The performance of these catalysts is assessed based on metrics like Faradaic efficiency and the rate of ammonia production.
Electrochemical Water Oxidation Catalysis by Cobalt Oxide Derived from this compound
Electrochemical water oxidation is a half-reaction essential for water splitting, a process for generating hydrogen. Efficient catalysts are required for this reaction. Cobalt oxide (Co₃O₄), a mixed-valence oxide of cobalt and a black antiferromagnetic solid, can be effectively derived from this compound nih.gov. Cobalt oxides prepared using this compound as a starting material have shown significant catalytic activity in water oxidation. The synthetic route involving this compound allows for precise control over the morphology and crystallinity of the resulting cobalt oxide, which directly influences its catalytic performance.
Electrochemical Carbon Dioxide Reduction Mediated by Cobalt-Containing Catalysts
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals represents a promising avenue for carbon utilization nih.govnih.govebi.ac.uk. Cobalt-containing catalysts, often prepared from this compound, are explored for their capability to selectively convert CO₂ into various products, including carbon monoxide (CO), methane (B114726) (CH₄), methanol (B129727) (CH₃OH), ethanol (B145695) (C₂H₅OH), and formic acid (HCOOH) nih.govnih.govnih.govnih.govwikipedia.orgfishersci.cafishersci.seiarc.frwikipedia.orgnih.gov. The distribution of products and the Faradaic efficiency are key parameters used to evaluate the efficacy of these catalysts.
Table 1: Examples of Products from Electrochemical CO₂ Reduction
| Product Name | Chemical Formula |
| Carbon Monoxide | CO |
| Methane | CH₄ |
| Methanol | CH₃OH |
| Ethanol | C₂H₅OH |
| Formic Acid | HCOOH |
Cobalt-Based Materials as Fuel Cell Catalysts
Cobalt-based materials, particularly those synthesized from this compound, are under investigation for their application as catalysts in fuel cells. These materials are crucial for facilitating key reactions such as the oxygen reduction reaction (ORR) at the cathode. The development of efficient and durable non-precious metal catalysts, like those based on cobalt, is vital for advancing fuel cell technology towards broader adoption.
Heterogeneous Catalysis
Heterogeneous catalysis involves catalysts that exist in a different phase from the reactants, typically solid catalysts interacting with gaseous or liquid reactants.
Fischer-Tropsch Synthesis (FTS) Catalysts Derived from this compound Precursors
Fischer-Tropsch Synthesis (FTS) is a well-established industrial process that converts syngas, a mixture of carbon monoxide and hydrogen, into liquid hydrocarbons and other chemical products nih.govnih.gov. Cobalt-based catalysts are extensively employed in FTS due to their high activity and selectivity, particularly for the production of long-chain hydrocarbons. This compound precursors are commonly used in the preparation of these catalysts. The thermal decomposition of this compound during the catalyst synthesis process leads to the formation of active cobalt phases, such as metallic cobalt or cobalt oxides, which are essential for the FTS reaction. The use of this compound as a precursor enables precise control over critical catalyst properties, including the particle size, dispersion, and reducibility of the active cobalt species, all of which are vital for optimizing FTS performance.
Table 2: Key Reactants in Fischer-Tropsch Synthesis
| Reactant Name | Chemical Formula |
| Carbon Monoxide | CO |
| Hydrogen | H₂ |
Applications in Advanced Materials Engineering Utilizing Cobalt Nitrate
Fabrication of Ceramic Materials and Metal Oxides for Functional Applications
Cobalt nitrate (B79036) is a key precursor in the synthesis of a wide range of cobalt-containing ceramic materials and metal oxides. These materials exhibit diverse functional properties, making them suitable for applications such as magnetic materials, electrical components, photocatalysts, and pigments. sigmaaldrich.com
For instance, cobalt ferrites and cobalt-doped titanium dioxide, synthesized using cobalt nitrate, possess magnetic, electrical, and photocatalytic characteristics. sigmaaldrich.com Cobalt(II,III) oxide (Co₃O₄) is a prominent p-type semiconducting material with applications in heterogeneous catalysis, solid-state sensors, magnetic materials, and lithium-ion rechargeable batteries. jst.go.jpasccindapur.com The synthesis of Co₃O₄ nanoparticles can be achieved via direct thermal decomposition of this compound hexahydrate for electrochemical water oxidation applications. sigmaaldrich.com Another method involves flame pyrolysis, where this compound salt is exposed to a gas flame, converting it into cobalt oxide, which can then be coated with carbon. asccindapur.com Cobalt oxide nanoparticles have also been synthesized using green chemistry methods, such as the reflux technique with ethylene (B1197577) glycol and this compound hexahydrate, resulting in materials with a spinel structure active in oxygen reduction reactions. digitellinc.com
Ceramic pigments, such as blue pigments, can be prepared by incorporating cobalt(II,III) oxide into systems like mullite, enhancing electrical and magnetic properties. researchgate.net
Development of Lithium-Ion Battery Cathode Materials from this compound Precursors
This compound is a critical precursor in the synthesis of cathode materials for lithium-ion batteries (LIBs), owing to its redox activity and suitability for producing homogeneous structures. sigmaaldrich.com Key cathode materials like lithium cobalt oxide (LiCoO₂) and nickel-rich cathode materials such as lithium nickel cobalt manganese oxide (NCM) and lithium nickel cobalt aluminum oxide (NCA) frequently utilize this compound in their synthesis. sigmaaldrich.commdpi.com
Several synthesis methods employ this compound for LiCoO₂ production:
Spray Pyrolysis: LiCoO₂ can be synthesized using spray pyrolysis, where this compound hexahydrate and lithium nitrate are dissolved in deionized water. This method can yield particles with spherical morphology and enhanced crystallinity at optimized temperatures. acs.org For instance, nitrate-based particles annealed at 775 °C for 1 hour demonstrated initial discharge capacities close to 179 mAh/g at a 0.1C discharge rate. acs.org
Nitrate-Melt Decomposition: This method involves heating stoichiometric amounts of metal-nitrate precursors, which form a eutectic melt and subsequently yield nanocrystalline LiCoO₂ with a perfect layered structure. mdpi.com LiCoO₂ prepared by this method at 700 °C can exhibit a specific capacity of 140 mAhg⁻¹ with good capacity retention. mdpi.com
Hydrothermal Synthesis: Ultrafine LiCoO₂ powders can be prepared under mild hydrothermal conditions using aqueous solutions of cobalt(II) nitrate, lithium hydroxide (B78521), and hydrogen peroxide. This method yields well-crystallized hexagonal platelike particles with average sizes of 70–200 nm. researchgate.net
Sol-Gel Method: this compound is also used in sol-gel processes for synthesizing layered LiNiₓCo₁₋₂ₓMnₓO₂ powders, often with citric acid as a chelating agent. google.com In some sol-gel approaches, lithium nitrate and cobalt acetate (B1210297) are used with poly(ethylene glycol) as a chelating agent to deposit LiCoO₂ films. acs.org For NCM materials, metal nitrate salts (lithium, nickel, manganese, and cobalt) are mixed with citric acid to form a gel precursor, which is then calcined. mdpi.comwikipedia.org The polyvinyl alcohol (PVA) solution method, utilizing this compound hexahydrate along with other metal nitrates, is another cost-efficient approach for NCM synthesis, leading to polycrystalline LiNi₀.₆Co₀.₂Mn₀.₂O₂ powder after heat treatment. mdpi.com
The properties of these cathode materials, including crystallinity, particle size distribution, morphology, and composition, are significantly influenced by the synthesis method and parameters. wikipedia.orgrsc.org
Synthesis of Metal-Organic Frameworks and Coordination Polymers with this compound
This compound is a frequently used metal source for the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) due to its high solubility. nih.gov These crystalline materials are designed for various applications, including gas storage, separation, catalysis, magnetism, and luminescence. mdpi.comresearchgate.net
MOFs: Cobalt-based MOFs (Co-MOFs) are synthesized using this compound as the metal ion source and organic linkers such as terephthalic acid or oxalic acid, often via solvothermal synthesis. srce.hrgoogle.com For example, Co-MOF-71 can be synthesized using this compound and terephthalic acid in a mixed solution of N,N-dimethylformamide and absolute ethanol (B145695). google.com Bimetallic MOFs, such as Ni/Co-MOFs with nanosheet-assembled flower-like structures, can be synthesized by etching Ni-MOF microspheres in a this compound solution, demonstrating high capacitances for supercapacitor applications. rsc.org Co-MOFs have also been investigated for the adsorption of humic acid from water, showing promising uptake capabilities. srce.hrresearchgate.net
Coordination Polymers: this compound is used to construct various coordination polymers, including 1D and 2D structures. These polymers can exhibit magnetic behavior, making them potential candidates for magnetic materials. mdpi.commdpi.com For instance, 2D coordination polymers have been prepared from this compound and pyridine (B92270) carboxylic acid ligands through solvothermal reactions. mdpi.com Polynuclear cobalt cluster-based coordination polymers, synthesized using this compound, have shown high efficiency in electrocatalytic nitrate reduction to ammonia (B1221849), with Faradaic efficiencies of approximately 98.5%. acs.orgnih.gov Another example is the layered metal-organic polymer Co(L)₆₂, synthesized from this compound and imidazole, which forms a centrosymmetric octahedron configuration. scirp.org
Design of Nanomaterials with Controlled Morphology and Size for Specific Applications
This compound is instrumental in the controlled synthesis of cobalt-based nanomaterials, including nanoparticles, nanowires, and nanosheets, with specific morphologies and sizes for diverse applications. sigmaaldrich.com The ability to control these parameters is crucial as they significantly influence the materials' catalytic, optical, electrical, and magnetic properties. jst.go.jpmdpi.com
Cobalt Oxide Nanocubes: High-crystallinity Co₃O₄ nanocubes with narrow size distribution (18 nm to 66 nm) can be synthesized via highly condensed hydrothermal reactions using cobalt(II) nitrate and sodium hydroxide, where the initial pH plays a critical role in controlling morphology and size. jst.go.jp The oxidative ability of nitrate anions is essential for obtaining single-phase Co₃O₄ nanocubes in this one-pot process. jst.go.jp
General Nanoparticle Synthesis: this compound is a starting material for preparing various Co-based nanomaterials, including nano-Co₃O₄, with controlled size, shape, and morphology via methods like sol-gel. sigmaaldrich.com Solution combustion methods, using this compound hexahydrate and citric acid, can yield porous Co₃O₄ nanoparticles for applications like oxygen evolution reaction electrocatalysts. researchgate.net Green synthesis methods, utilizing plant extracts with this compound hexahydrate, have also been employed to produce spherical Co₃O₄ nanoparticles with antibacterial activity. kashanu.ac.ir
Morphology Control: The size and morphology of cobalt nanostructures can be tuned by varying reaction media, surfactants, and precipitating agents (e.g., sodium borohydride (B1222165), sodium hydroxide, oxalic acid) in microemulsion systems, leading to spherical nanoparticles, nanorods, or nanocubes. mdpi.com Electrodeposition from cobalt sulfate (B86663) solutions can also produce cobalt hexagonal nanoplatelets and nanoflakes, with morphology dependent on cobalt ion concentration and potential. researchgate.net
Integration into Functional Composites and Hybrid Materials for Enhanced Performance
This compound is used to introduce cobalt-derived phases into functional composites and hybrid materials, leading to enhanced performance in various applications. These composite materials often exhibit improved electrical conductivity, cycle ability, and synergistic effects between their components. bohrium.com
Battery and Supercapacitor Composites: Cobalt-containing nanomaterials are compounded with carbon nanomaterials (e.g., graphene, porous carbon structures) to significantly improve the electrochemical performance of anode materials in LIBs, offering better conductivity and higher capacity retention. bohrium.com For supercapacitors, bimetallic Ni/Co-MOF nanosheets and their derived porous nickel-cobalt (B8461503) sulfides, synthesized using this compound, demonstrate high specific capacitance and excellent cycling stability. rsc.org
Polymer Hybrid Materials: this compound can be integrated into polymeric solutions to fabricate hybrid nanofibrous scaffolds. For example, polyurethane (PU) can be combined with grapefruit oil and this compound using electrospinning to create composites with enhanced biological properties, such as improved mechanical strength, hydrophilicity, and fibroblast cell adhesion, making them suitable for tissue engineering applications like wound dressing. frontiersin.org The addition of this compound increases the conductivity of the PU solution, leading to a reduction in fiber diameter and an increase in specific surface area, which enhances protein adhesion and cell attachment. frontiersin.org
Carbon Nanocomposites: Porous Co/C nanocomposites can be prepared by soaking biomass (wood) in this compound solutions, followed by high-temperature carbonization. These composites exhibit excellent microwave absorption performance. espublisher.com Furthermore, hybrid electrode materials like PPy@ZIF-67-derived oxyhydroxide@CFs composites, incorporating this compound, are developed for energy storage, showing enhanced supercapacitor performance due to improved conductivity and structural integrity. mdpi.comresearchgate.net
Conclusion and Future Research Directions for Cobalt Nitrate
Summary of Key Academic Contributions and Discoveries
Academic research has significantly advanced the understanding and application of cobalt nitrate (B79036). A primary contribution lies in its extensive use as a precursor for the production of ultra-high purity compounds, catalysts, and nanoscale materials, including nanoparticles and nanopowders americanelements.com.
Key Discoveries and Applications:
Nanomaterial Synthesis: Cobalt nitrate serves as a fundamental starting material for the synthesis of cobalt oxide nanoparticles (Co₃O₄) aip.orgworldscientific.comiajps.comresearchgate.netmdpi.comasccindapur.comajgreenchem.com. Researchers have successfully employed various synthesis methods, including sol-gel aip.orgsigmaaldrich.com, hydrothermal worldscientific.comresearchgate.netmdpi.com, flame pyrolysis asccindapur.com, and green synthesis techniques utilizing plant extracts and microbial sources ajgreenchem.comnih.govrsc.org. These methods enable the control of nanoparticle morphology, crystallinity, and porosity, which are crucial for optimizing their functional properties mdpi.com.
Catalysis: this compound is widely recognized for its role in preparing catalysts for a broad spectrum of chemical reactions. It is notably used in Fischer-Tropsch catalysis wikipedia.org and as a precursor for developing materials for fuel cell catalysts due to its inherent redox activity sigmaaldrich.com. Recent advancements highlight its application in synthesizing novel cobalt-nitrogen (Co-N) catalysts for the oxygen reduction reaction (ORR) mdpi.com and as a catalyst for the N-formylation reaction of amines asccindapur.com. Cobalt-based spinel oxides, such as Co₃O₄, are also emerging as low-cost and selective electrocatalysts for the electrochemical nitrate reduction reaction (NO₃⁻RR) to ammonia (B1221849) (NH₃) acs.orgfigshare.comscirp.org.
Energy Storage: Significant contributions have been made in utilizing this compound for energy storage applications. It is a crucial component in the development of lithium-ion battery cathodes sigmaaldrich.com and as an electrode material for high-performance supercapacitors asccindapur.commdpi.com. Research demonstrates that optimizing the molar ratio of this compound to other reagents, such as potassium hydroxide (B78521), can significantly influence the morphology, crystal structure, and electrochemical performance of resulting cobalt oxide nanostructures for supercapacitors mdpi.com.
Dyes and Inks: Historically and presently, this compound has been instrumental in the preparation of various dyes and inks, contributing to the coloring of stoneware, porcelain, and other materials atamanchemicals.comwikipedia.orggeeksforgeeks.org.
Coordination Chemistry: It is a common starting material for the preparation of various coordination complexes, including cobaloximes and carbonatotetraamminecobalt(III) wikipedia.org.
Biomedical Applications: Emerging research indicates the potential of cobalt nanomaterials, derived from precursors like this compound, in biomedical fields. These include promising applications in anticancer and anti-infection treatments, as well as acting as antimicrobial agents rsc.orgresearchgate.netmdpi.com.
Identified Gaps and Emerging Research Avenues in this compound Chemistry
Despite the extensive research and diverse applications of this compound, several gaps and emerging research avenues exist, indicating fertile ground for future investigations:
Electrocatalysis Mechanisms: While cobalt-based spinel oxides show promise for nitrate reduction to ammonia, their current activity remains unsatisfactory, and the precise identification of their genuine active sites is still unclear acs.org. Further mechanistic studies are required to fully unveil the reaction pathways and active species across a wide potential range for cobalt-based electrocatalysts in nitrate reduction figshare.com.
Controlled Nanoparticle Synthesis: The influence of specific synthesis conditions on the properties of obtained cobalt nanoparticles, particularly regarding particle size distribution and composition, remains an area requiring further clarification for certain chemical synthesis methods nih.gov. Optimizing synthesis parameters, such as precursor selection, reaction temperature, and fuel-to-oxidizer (F/O) ratio in solution combustion synthesis (SCS), is crucial for precise control over the morphology, crystallinity, and porosity of Co₃O₄ nanoparticles mdpi.com.
Industrial Optimization of Nanomaterials: To maximize the utility of cobalt oxide nanoparticles in industrial applications, there is a need for continued research into achieving suitable material properties, including consistent crystal composition, structural uniformity, and controlled shape and size aip.org.
Novel Precursors for Catalysis: The development of new, economically viable nitrogen precursors that can easily coordinate with transition metals is essential for advancing the performance of high-performance M-N-C (metal-nitrogen-carbon) catalysts mdpi.com.
Comprehensive Biomedical Potential: While green synthesis of cobalt oxide nanoparticles is gaining traction, a more comprehensive understanding and exploration of their full biomedical potential, beyond specific antimicrobial or anticancer properties, are needed rsc.org. This includes detailed studies on biocompatibility and long-term effects.
Potential for Novel Applications and Methodological Advancements in the Field
The unique properties of this compound and its derivatives continue to inspire novel applications and drive methodological advancements in chemical synthesis and material science.
Potential for Novel Applications:
Advanced Energy Systems: this compound nanoparticles are being explored as ideal precursors for bifunctional electrocatalysts in next-generation energy storage devices, such as zinc-air batteries gminsights.com.
Environmental Remediation: The electrochemical reduction of nitrate to ammonia using cobalt-based catalysts offers a sustainable approach for advanced wastewater treatment, enabling the degradation of nitrate contaminants and the generation of valuable ammonia, which can then be utilized as a nitrogen fertilizer in agriculture scirp.org.
Sensors: Cobalt oxide nanoparticles, derived from this compound, show significant promise in sensitive gas detection sensors mdpi.comrsc.org.
Drug Delivery and Biomedicine: Beyond general antimicrobial and anticancer properties, cobalt-based nanomaterials hold potential for targeted drug delivery systems and other specific biomedical applications due to their unique characteristics ajgreenchem.comrsc.orgmdpi.com.
Photocatalysis: Cobalt-containing ceramic materials, such as cobalt-doped titanium dioxide, synthesized using this compound, exhibit photocatalytic properties, opening avenues for environmental and energy applications sigmaaldrich.com.
Spintronics: The fascinating physical properties of cobalt oxides, including their magnetic behavior, suggest potential for spintronic applications ajgreenchem.com.
Dye-Sensitized Solar Cells (DSSCs): Research is exploring the use of this compound complexes in the design of materials for dye-sensitized solar cells to enhance their efficiency researchgate.net.
Methodological Advancements:
Precision Synthesis Techniques: Continued advancements in hydrothermal synthesis methods, utilizing precursors like this compound, coupled with chelating agents (e.g., citric acid) and capping agents (e.g., poly(vinyl pyrrolidone)), allow for precise control over particle size, shape, and morphology of cobalt oxide nanoparticles worldscientific.comresearchgate.netmdpi.com.
Green Chemistry Approaches: The increasing focus on green synthesis techniques, employing plant extracts and microbial sources for the production of cobalt oxide nanoparticles, represents a significant methodological advancement. These methods offer eco-friendly, energy-efficient, safe, simple, and viable alternatives to traditional chemical and physical synthesis routes, leading to more biocompatible and stable nanoparticles ajgreenchem.comnih.govrsc.org.
One-Step Catalyst Fabrication: The development of straightforward one-step synthesis methods for complex catalysts, such as cobalt-nitrogen (Co-N) catalysts, by stirring cobalt(II) nitrate with nitrogen sources like polyhexamethylene guanidine (B92328) at ambient temperature, simplifies production and offers scalability mdpi.com.
2D Material Synthesis: Utilizing templating matrices like natural graphite (B72142) to grow non-stoichiometric 2D transition metal oxides, such as highly porous and reduced cobalt oxides from this compound, is a novel methodological advancement. This approach maximizes surface-to-volume ratio, leading to superior catalytic performance in applications like low-temperature CO oxidation rsc.org.
Q & A
Q. What are the standard laboratory methods for synthesizing cobalt nitrate hexahydrate, and how is its purity validated?
this compound hexahydrate ([Co(H₂O)₆][NO₃]₂) is typically synthesized by dissolving cobalt carbonate or oxide in concentrated nitric acid, followed by crystallization. To ensure purity, use gravimetric analysis (e.g., measuring residual nitrate via ion chromatography) and spectroscopic techniques like FT-IR (to confirm NO₃⁻ vibrational modes at ~1380 cm⁻¹) . X-ray diffraction (XRD) can verify crystallinity by matching peaks with reference data (monoclinic structure, space group P2₁/c) .
Q. How can researchers address the hygroscopic nature of this compound hexahydrate in experimental setups?
Due to its deliquescent properties, store the compound in a desiccator with anhydrous calcium chloride or silica gel. For moisture-sensitive reactions, use glove boxes or inert atmospheres (e.g., N₂ or Ar). Pre-dry samples at 55°C (hexahydrate) or 100°C (anhydrous form) to remove surface moisture, but avoid exceeding decomposition temperatures .
Q. What are the primary applications of this compound in coordination chemistry?
this compound serves as a precursor for synthesizing coordination complexes, such as carbonatotetraamminecobalt(III) nitrate and cobaloximes. For example, reacting Co(NO₃)₂ with ammonia and ammonium carbonate yields [Co(NH₃)₄CO₃]NO₃, which is used to study ligand substitution kinetics .
Advanced Research Questions
Q. How can Taguchi’s Design of Experiments (DOE) optimize this compound concentrations in catalytic or biological studies?
Taguchi’s DOE minimizes experimental runs while maximizing data robustness. For catalytic applications (e.g., Fischer-Tropsch synthesis), select factors like Co(NO₃)₂ concentration, calcination temperature, and support material (e.g., Al₂O₃). Use an L16 orthogonal array to test 4-level variations and analyze signal-to-noise ratios to identify optimal conditions .
Q. What experimental strategies resolve contradictions in thermal decomposition data for this compound hydrates?
Discrepancies in decomposition temperatures (e.g., hexahydrate decomposes at 55°C vs. 74°C) often arise from differing heating rates or atmospheric conditions. Use thermogravimetric analysis (TGA) with controlled O₂/N₂ environments and differential scanning calorimetry (DSC) to isolate phase transitions. Cross-validate with in situ XRD to track structural changes during decomposition .
Q. How does this compound function in the synthesis of NiCo@C/ZnO electromagnetic absorbers, and what parameters influence performance?
In NiCo@C/ZnO composites, this compound provides Co²⁺ ions for alloy formation with nickel during hydrothermal synthesis. Key parameters include:
- Molar ratio of Co(NO₃)₂ to Ni(NO₃)₂ (e.g., 1:1 for balanced alloy composition).
- Annealing temperature (500–700°C) to optimize carbon graphitization and ZnO crystallinity.
- EMW absorption performance correlates with particle size (10–50 nm) and interfacial polarization effects .
Data Contradiction and Analysis
Q. How should researchers interpret conflicting solubility data for this compound in organic solvents?
Reported solubility in ethanol varies due to hydration state (anhydrous vs. hexahydrate) and solvent purity. For reproducibility, specify water content in solvents (e.g., use HPLC-grade ethanol) and document hydration state. Solubility can be quantified via UV-Vis spectroscopy by measuring Co²⁺ absorbance at 510 nm .
Methodological Tables
Safety and Handling
Q. What precautions are critical when handling this compound in nanoparticle synthesis?
this compound is a suspected carcinogen (H350). Use fume hoods, nitrile gloves, and PPE. For nanoparticle synthesis, employ wet-chemical methods to minimize aerosol formation. Dispose of waste via complexation with EDTA to stabilize Co²⁺ ions before neutralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
